Manganese(II) isoquinoline-3-carboxylate

Coordination Chemistry Crystal Engineering Ligand Field Theory

Manganese(II) isoquinoline-3-carboxylate is a transition metal coordination complex featuring the bidentate N,O-chelating isoquinoline-3-carboxylate (3-IQC) ligand. This compound class is characterized by a distorted octahedral geometry around the Mn(II) center, a structural motif shared with its Fe(II), Co(II), Ni(II), and Cu(II) analogues, all of which form isomorphous or structurally related complexes.

Molecular Formula C20H12MnN2O4
Molecular Weight 399.3 g/mol
Cat. No. B1514881
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameManganese(II) isoquinoline-3-carboxylate
Molecular FormulaC20H12MnN2O4
Molecular Weight399.3 g/mol
Structural Identifiers
SMILESC1=CC=C2C=NC(=CC2=C1)C(=O)[O-].C1=CC=C2C=NC(=CC2=C1)C(=O)[O-].[Mn+2]
InChIInChI=1S/2C10H7NO2.Mn/c2*12-10(13)9-5-7-3-1-2-4-8(7)6-11-9;/h2*1-6H,(H,12,13);/q;;+2/p-2
InChIKeyVXAOEWDKTIWFAY-UHFFFAOYSA-L
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Manganese(II) Isoquinoline-3-carboxylate: Structural and Redox Characteristics for Research Procurement


Manganese(II) isoquinoline-3-carboxylate is a transition metal coordination complex featuring the bidentate N,O-chelating isoquinoline-3-carboxylate (3-IQC) ligand. This compound class is characterized by a distorted octahedral geometry around the Mn(II) center, a structural motif shared with its Fe(II), Co(II), Ni(II), and Cu(II) analogues, all of which form isomorphous or structurally related complexes [1]. While the free ligand (isoquinoline-3-carboxylic acid) is explored as a pharmacophore and its Fe(II) complexes as oxidation catalysts, the Mn(II) variant offers distinct redox and ligand-exchange properties inherent to the high-spin d5 electronic configuration, positioning it uniquely for applications in catalysis and as a precursor for heterometallic material synthesis [2].

1 Bidentate N,O-chelating 3-IQC ligand forms distorted octahedral Mn(II) complex
2 High-spin d5 configuration enables distinct redox and ligand-exchange properties
3 Suited for catalysis studies and heterometallic material synthesis precursor

Why Manganese, Not Another First-Row Transition Metal, Is Critical for Isoquinoline-3-carboxylate Applications


Generic substitution with Fe, Co, Ni, or Cu isoquinoline-3-carboxylate complexes fails due to fundamental differences in electronic configuration that govern thermodynamic stability, coordination geometry, and redox behavior. The Irving-Williams series dictates that the thermodynamic stability of these isostructural complexes increases in the order Mn(II) < Fe(II) < Co(II) < Ni(II) < Cu(II) [1]. This means Mn(II) has the fastest ligand exchange rate, a critical differentiator for catalysis. Furthermore, the Mn(II)/Mn(III) redox couple is chemically accessible, unlike the redox potentials of Ni(II) or Zn(II), enabling unique oxidative pathways [2]. The structural consequence of the larger Mn(II) ionic radius (0.83 Å vs. 0.745 Å for Co(II)) results in longer metal-ligand bonds and a more flexible coordination sphere, directly impacting substrate binding and product release in catalytic cycles [3].

This Product
Mn(II): fastest ligand exchange rate per Irving-Williams series; labile coordination sphere
Fe/Co/Ni/Cu Analogues
Higher thermodynamic stability slows exchange kinetics; may limit catalytic turnover
This Product
Accessible Mn(II)/Mn(III) redox couple supports oxidative catalysis in aprotic media
Ni/Zn Analogues
Redox-silent within the same potential window; cannot replicate electron-transfer pathways
This Product
Larger Mn(II) ionic radius yields longer metal-ligand bonds and flexible coordination sphere
Co/Ni/Cu Analogues
Shorter bonds and rigid geometry may alter substrate binding and product release profiles

Quantitative Differentiation Guide for Manganese(II) Isoquinoline-3-carboxylate Procurement


Coordination Bond Lengths: Mn(II) Exhibits Weaker Metal-Ligand Binding Than Co(II), Ni(II), or Cu(II)

Based on the established Irving-Williams series and corroborated by structural data from analogous quinaldate complexes, Mn(II) isoquinoline-3-carboxylate inherently possesses longer and weaker metal-ligand bonds compared to its Co, Ni, and Cu counterparts. This is evidenced by Mn-N and Mn-O bond distances of 2.271(7) Å and 2.158(5) Å, respectively, in the closely related Mn(II) quinaldate complex [1]. In contrast, for the isoquinoline-3-carboxylate series, the Fe-N distance is shorter (2.167(2) Å) [2], and the trend dictates that the stronger Co, Ni, and Cu complexes will have even shorter bonds. This differential bond lability directly translates to faster ligand exchange rates and distinct catalytic kinetics for the Mn(II) complex, which is a key selection parameter for chemists designing labile coordination spheres.

M-N Bond Length
Head-to-head
Mn-N ≈ 2.271 Å vs Fe-N = 2.167 Å; estimated >20% weaker bond strength
Supports labile coordination sphere for catalytic exchange
Based on analogous quinaldate XRD data; cross-study comparison
Coordination Chemistry Crystal Engineering Ligand Field Theory

Thermodynamic Stability: Manganese(II) Complex is Significantly Less Stable than Ni(II) and Cu(II) Analogs

The conditional formation constant for the Mn(II) complex with the regioisomeric 1-isoquinolinecarboxylate (1-IQC) has been experimentally determined to be 5 × 10^7 M^-2 at 25°C [1]. This value is a direct quantitative endpoint for the labile nature of the Mn(II)-IQC system. By the Irving-Williams rule, the corresponding stability constants for Ni(II)(3-IQC)2 and Cu(II)(3-IQC)2 are predicted to be several orders of magnitude higher. This difference in thermodynamic stability is the underlying reason for the metal-dependent supramolecular architectures observed in the solid state, where Mn(II) is more prone to forming dynamic, solution-state species whereas Ni(II) and Cu(II) form robust, kinetically inert mononuclear or polymeric solid-state structures [2].

Stability Constant
Class-level
log β2 ≈ 7.7 for Mn(II)(1-IQC)2; predicted >10 (Ni) and >12 (Cu)
Mn stability is 2-4 orders of magnitude lower than Ni/Cu
Regioisomeric analog data; Irving-Williams trend applied
Stability Constant Irving-Williams Series Thermodynamic Selectivity

Redox Activity: A Unique Mn(II)/Mn(III) Couple Not Found in Ni(II) or Zn(II) Congeners

Cyclic voltammetry of the Mn(II)(1-IQC)2 system reveals a chemically reversible Mn(II)/Mn(III) redox couple with an oxidation potential at -1.37 V vs S.C.E. in DMSO, accompanied by a second oxidation process at -1.49 V vs S.C.E. [1]. This contrasts sharply with Ni(II) and Zn(II) isoquinoline-3-carboxylate complexes, which are completely redox-inactive under the same potential window. The Fe(II) analogue can participate in Fe(II)/Fe(III) redox chemistry, but at a different potential regime and with distinct Fenton-type reactivity profiles [2]. The Mn(II) complex therefore occupies a unique electrochemical niche, enabling specific oxidative transformations without the competing hydroxyl radical generation characteristic of Fe-based catalysts.

Oxidation Potential
Head-to-head
Epa = -1.37 V vs S.C.E. (Mn(II)/Mn(III)); Ni and Zn redox-silent
Only Mn offers controlled single-electron oxidation pathway
CV in DMSO; Fe analogue has competing Fenton reactivity
Electrochemistry Redox Catalysis Oxidation Chemistry

Supramolecular Architecture: Metal-Directed Assembly Diverges from Preferred 1D Chain Formation

The isoquinoline-3-carboxylate (3-IQC) ligand's assembly is strongly metal-directed. With Cu(II), it forms a 1D coordination polymer {[Cu(μ-L)2] · (H2O)4}n, while Ni(II) and Zn(II) yield discrete mononuclear species [1]. Based on the principles of hard-soft acid-base theory and the evidence of polynuclear carboxylate-bridged structures for Mn(II) carboxylates [2], Mn(II) is expected to favor a distinct motif, most likely a high-nuclearity cluster or a two-dimensional network, distinct from all three studied congeners. This structural divergence arises from Mn(II)'s larger ionic radius and its propensity for higher coordination numbers and oxo-bridge formation under aerobic conditions.

Supramolecular Architecture
Class-level
Predicted 2D network or polynuclear cluster (Mn) vs 1D chain (Cu) vs 0D monomer (Ni, Zn)
Metal-directed assembly alters porosity and magnetic properties
Inferred from Mn carboxylate cluster chemistry; requires confirmation
Crystal Engineering Coordination Polymers Supramolecular Chemistry

Evidence-Based Application Scenarios for Manganese(II) Isoquinoline-3-carboxylate


Electrocatalytic Oxidation of Organic Substrates in Non-Aqueous Media

The well-defined Mn(II)/Mn(III) redox couple at -1.37 V vs S.C.E. [1] makes this complex a viable candidate for mediated electrocatalysis. Unlike Ni(II) or Zn(II) analogs which are redox-inert, and unlike Fe(II) analogs that generate destructive hydroxyl radicals via Fenton chemistry [2], the Mn(II) complex offers a controlled single-electron oxidation pathway. Researchers can procure this over the Fe(II) analog for selective oxidation of alcohols or amines where over-oxidation must be avoided.

Precursor for Heterometallic Coordination Polymers and MOFs

The weaker thermodynamic stability and labile metal-ligand bonds in Mn(II) isoquinoline-3-carboxylate [1] make it an excellent precursor for transmetallation or post-synthetic metal exchange reactions. While Cu(II)(3-IQC) forms a robust 1D chain and Ni(II)/Zn(II) form inert monomers [2], the Mn(II) complex can be used as a sacrificial template to introduce other metal ions into a pre-formed supramolecular network, a strategy not feasible with the kinetically inert Ni(II) or Cu(II) analogs [3].

Mitochondria-Targeted Catalase Mimicry for Oxidative Stress Research

Manganese(II) complexes with quinoline-derived N,O-chelating ligands have demonstrated catalase activity and the ability to interact with mitochondria, attenuating oxygen metabolism in cancer cells [1]. The structural analogy between quinoline-2-carboxylate and isoquinoline-3-carboxylate suggests that the Mn(II)(3-IQC)2 complex is a logical candidate for this application. The key selection factor over the more stable Ni(II) or Cu(II) analogs is the biological relevance of Mn, which is a native cofactor for mitochondrial superoxide dismutase (Mn-SOD), and its ability to access physiologically relevant redox states [2].

Controlled Paramagnetic Center for NMR or EPR Probe Development

The high-spin d5 Mn(II) center provides a strong paramagnetic relaxation enhancement effect, making it a useful probe for NMR or EPR studies. The labile coordination sphere, quantified by a log β2 of only ~7.7 for the 1-IQC analog [1], allows rapid exchange of coordinating solvent or substrate molecules, a critical requirement for effective paramagnetic relaxation agents. This property cannot be replicated by the diamagnetic Zn(II) complex or the highly paramagnetic but kinetically inert Cu(II) complex, which would produce excessive line broadening.

Application
Selection Property
Validation Focus
Electrocatalytic oxidation studies
Accessible Mn(II)/Mn(III) redox couple
Controlled single-electron oxidation pathway
Heterometallic MOF precursor studies
Labile metal-ligand bonds
Transmetallation and post-synthetic exchange
Oxidative stress model studies
Biologically relevant Mn redox couple
Catalase-mimicry assay context
Paramagnetic probe development
High-spin d5 Mn(II) center
NMR/EPR relaxation enhancement
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